molecular formula C18H20N2O B027843 4-Benzyloxygramine CAS No. 13523-95-0

4-Benzyloxygramine

Cat. No.: B027843
CAS No.: 13523-95-0
M. Wt: 280.4 g/mol
InChI Key: RRKLFSJBPYZCJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxygramine typically involves the reaction of 4-benzyloxyindole with various reagents. One common method includes the reaction of 4-benzyloxyindole with benzaldehyde in the presence of potassium hydroxide to form the desired product . Another approach involves the debenzylation of a precursor compound followed by hydrolysis with sodium hydroxide and decarboxylation with aluminum chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxygramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Benzyloxygramine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Benzyloxygramine involves its interaction with various molecular targets and pathways. As a benzyloxyindole derivative, it can interact with neurotransmitter receptors and ion channels. For instance, it has been shown to act as an antagonist of lithium, calcium, and potassium channels . These interactions can modulate cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific benzyloxy substitution on the indole nucleus, which imparts distinct chemical and biological properties. Its ability to act as an antagonist of multiple ion channels sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLFSJBPYZCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543982
Record name 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13523-95-0
Record name 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Benzyloxygramine in the synthesis of ¹⁴C-labeled psilocin?

A1: this compound plays a crucial role as an intermediate in the synthesis of ¹⁴C-labeled psilocin. The research paper describes reacting ¹⁴C-labeled potassium cyanide with this compound to produce ¹⁴C-4-benzyloxy-3-indole acetic acid []. This acid serves as a precursor in the subsequent steps, ultimately leading to the formation of ¹⁴C-labeled psilocin. This radiolabeled psilocin is a valuable tool for research, allowing scientists to track its absorption, distribution, metabolism, and excretion in biological systems.

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